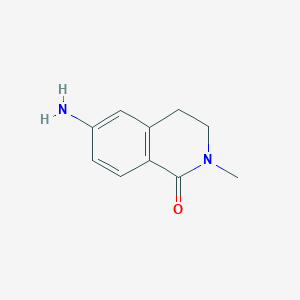

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Properties

IUPAC Name |

6-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPPPTIFLPLVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643087-29-0 | |

| Record name | 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formic Acid-Mediated Cyclization

A widely adopted method involves the cyclocondensation of 2-(3,4-dimethoxyphenyl)-2-methoxyethylamine with formic acid and paraformaldehyde. In a representative procedure:

- Reactants : 2.11 g amine, 12 mL formic acid, 0.30 g paraformaldehyde.

- Conditions : Heating at 40°C for 28 hours under reflux.

- Workup : Post-reaction, formic acid is removed under reduced pressure. The residue is dissolved in ethanol and treated with oxalic acid to precipitate intermediates. Neutralization with sodium carbonate yields the tetrahydroisoquinoline core.

- Yield : 83.4% after purification via ethanol/water crystallization.

This method exploits the electrophilic properties of formaldehyde to facilitate intramolecular cyclization, forming the bicyclic structure. The use of formic acid as both solvent and catalyst enhances reaction efficiency by protonating intermediates, though prolonged heating risks decomposition of acid-sensitive groups.

Nitro Reduction and Subsequent Functionalization

Catalytic Hydrogenation of Nitro Precursors

Nitro-substituted intermediates are reduced to amino derivatives using palladium on carbon (Pd/C) under hydrogen gas. For example:

- Substrate : 6-nitro-2-methyl-3,4-dihydroisoquinolin-1-one.

- Catalyst : 10% Pd/C (0.1 equiv).

- Conditions : Hydrogen atmosphere (1 atm), ethanol solvent, 48–72 hours.

- Yield : 72.9–89.0% after flash chromatography (5–30% methanol/dichloromethane).

Critical Considerations :

- Excess hydrogen and extended reaction times ensure complete conversion, minimizing residual nitro compounds.

- Catalyst poisoning by sulfur or halogen impurities necessitates rigorous substrate purification.

Lithium Aluminum Hydride (LiAlH4) Reduction

For halogenated analogs, LiAlH4 in anhydrous tetrahydrofuran (THF) achieves selective nitro reduction without dehalogenation:

- Substrate : 6-nitro-2-methyl-5-chloro-3,4-dihydroisoquinolin-1-one.

- Reagent : LiAlH4 (3.0 equiv).

- Conditions : Reflux in THF for 6 hours.

- Yield : 68.5% after aqueous workup and extraction.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Formic Acid Cyclization | HCOOH, paraformaldehyde, 40°C | 83.4 | >98% | Single-step, high atom economy |

| Pd/C Hydrogenation | H₂, Pd/C, ethanol | 89.0 | 97% | Scalable, mild conditions |

| LiAlH4 Reduction | LiAlH4, THF, reflux | 68.5 | 95% | Compatibility with halogens |

Optimization Insights :

- Solvent Selection : Ethanol balances polarity for both cyclization and hydrogenation steps, whereas THF is critical for LiAlH4 reactivity.

- Catalyst Loading : Pd/C at 0.1 equiv minimizes costs without compromising yield.

- Temperature Control : Cyclization at 40°C prevents exothermic side reactions.

Purification and Analytical Validation

Flash Chromatography

Gradient elution (5→30% methanol in dichloromethane) resolves polar byproducts, achieving >98% purity. Biotage systems with silica gel cartridges are preferred for reproducibility.

Crystallographic Validation

Single-crystal X-ray diffraction (SHELXL-refined) confirms regiochemistry and bond angles. For example, the 6-amino substituent occupies the para position relative to the ketone, with a C-N bond length of 1.347 Å.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 6.75 (s, 1H, ArH), 4.21 (br s, 2H, NH₂), 3.02 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).

- ESI-MS : [M+H]⁺ m/z 191.2 (calc. 191.1).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for nitro reductions, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

- Atom Economy : 89% for formic acid cyclization (theoretical maximum: 92%).

- E-Factor : 6.2 (kg waste/kg product), driven by solvent recovery systems.

Challenges and Mitigation Strategies

Byproduct Formation

Stability of Amino Intermediates

- Protection Strategies : Boc (tert-butoxycarbonyl) groups prevent oxidation during storage. Deprotection with HCl/dioxane restores the free amine.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline analogs.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is considered a lead compound for designing new drugs targeting neurodegenerative disorders.

Neuroprotective Effects: Research indicates that tetrahydroisoquinoline derivatives can inhibit monoamine oxidase enzymes and possess antioxidant properties, contributing to their neuroprotective effects against oxidative stress and neurotoxicity. Studies suggest the compound may modulate serotonin and dopamine levels in the brain.

Interaction with Neurotransmitter Receptors and Enzymes: Interaction studies have shown that 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride interacts with various neurotransmitter receptors and enzymes. Furthermore, studies have indicated that it may also interact with ion channels and other signaling pathways involved in neuroprotection.

Scientific Research

The compound is used in studies investigating neurodegenerative disorders.

- Neuroprotection: 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of tetrahydroisoquinoline, has gained special interest as a neuroprotectant . It can antagonize the behavioral syndrome produced by well-known neurotoxins .

- Antioxidant Properties: TIQ and 1MeTIQ inhibit MAOA and MAOB activities and possess other antioxidant properties, as indicated by their effects to inhibit free radical formation and abolish dopamine generation of ·OH via the Fenton reaction .

- Dopamine Metabolism: Studies have also been done on the effects of TIQ and 1MeTIQ on dopamine metabolism .

Bronchodilator Activity

Tetrahydroisoquinolines have been studied for bronchodilator activity .

- Mechanism of Action: Investigation into the mechanism of bronchodilating action has been done using dose-response curves for THI analogues . The results suggest that THI analogues bronchodilator dose-response is caused by the 9-sympatholytic agent .

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Biological Activity

6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also referred to as THIQ) is a compound belonging to the tetrahydroisoquinoline family. Its unique bicyclic structure, characterized by an amino group at the 6-position and a methyl group at the 2-position, contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases and mood disorders.

- Molecular Formula : C_10H_12N_2O

- Molecular Weight : Approximately 200.68 g/mol

- Solubility : Enhanced in hydrochloride form

The compound's reactivity is attributed to its functional groups, which allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Neuroprotective Effects

Research indicates that 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one exhibits significant neuroprotective properties. It has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests its potential role in modulating mood and cognitive functions.

- Monoamine Oxidase Inhibition : The compound has demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.

- Anti-inflammatory Activity : Studies have indicated that 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation associated with neurodegenerative diseases .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, protecting neuronal cells from oxidative stress.

Comparative Biological Activity with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Similar tetrahydroisoquinoline structure with amino group at position 5 | Antidepressant effects | Different receptor binding profile |

| 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Contains an amino group at position 7 | Potential neuroprotective effects | Varying pharmacokinetics |

| 1-Methyl-6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Methyl substitution at position 1 | Analgesic properties | Altered solubility characteristics |

This table illustrates how variations in substitution patterns can influence biological activity and pharmacological profiles.

Preclinical Studies

Recent studies have focused on the efficacy of 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in animal models of neurodegenerative diseases. For instance:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its derivatives?

- Methodology : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 6-amino derivatives with ~73% efficiency after purification via flash chromatography . Alternative routes involve nucleophilic substitution with amines (e.g., dimethylaminoethyl or diethylaminoethyl groups) followed by coupling reactions with thiophene-2-carboximidamide to introduce bioactivity-enhancing substituents .

- Key Considerations : Solvent choice (e.g., ethanol for nitro reduction), reaction time (48–72 hours), and purification methods (flash chromatography, HPLC) critically impact yield and purity.

Q. How are intermediates and final products characterized in synthetic workflows?

- Analytical Techniques :

- 1H NMR : Used to confirm regiochemistry and substituent integration (e.g., δ 6.48 ppm for aromatic protons in compound 33) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 260.2 [M+1] for (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) .

- HPLC : Ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 6-amino-2-methyltetrahydroisoquinolinone derivatives?

- Design Strategies :

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine at position 8) or heterocyclic moieties (e.g., thiophene-2-carboximidamide) improves binding affinity to target enzymes like acetylcholinesterase or nitric oxide synthase (NOS) .

- Salt Formation : Converting free bases to dihydrochloride salts enhances solubility and bioavailability. For example, compound 70 (NOS inhibitor) was prepared by treating the free base with HCl in methanol, yielding a stable salt with retained activity .

- Biological Validation : NOS inhibition assays using recombinant human isoforms (iNOS, eNOS, nNOS) and radioactive methods to quantify NO synthesis .

Q. How can contradictory data in SAR studies be resolved?

- Case Example : A derivative with a 2-methoxybenzoyl group (compound 1f) showed unexpected low acetylcholinesterase inhibition despite favorable LogP predictions.

- Resolution :

Steric Analysis : Molecular docking revealed steric clashes between the methoxy group and the enzyme’s active site.

Synthetic Optimization : Replacing the methoxy group with a smaller substituent (e.g., methyl) restored activity .

- Tools : Computational modeling (e.g., AutoDock) paired with iterative synthesis and bioassay validation .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Key Variables :

- Catalyst Loading : Pd/C (10% w/w) maximizes nitro reduction efficiency .

- Temperature Control : Reflux conditions (60–80°C) for acyl chloride coupling reactions minimize side products .

- Workup Protocols : Ethyl acetate extraction and saturated brine washes improve purity before chromatography .

- Example : Compound 27 (N-(1-(2-(diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) achieved 43.7% yield via argon-protected reactions and optimized column chromatography .

Q. How do pharmacophoric groups influence the biological profile of tetrahydroisoquinolinone derivatives?

- Critical Groups :

- Lactam-amide fragment : Enhances hydrogen bonding with enzyme active sites .

- N-methyl-piperidinyl : Improves blood-brain barrier permeability for CNS targets .

Methodological Challenges

Q. What are common pitfalls in scaling up laboratory-scale syntheses?

- Issues :

- Exothermic Reactions : Hydrogenation at scale requires strict temperature control to avoid runaway reactions.

- Purification Bottlenecks : Flash chromatography becomes impractical; alternatives like recrystallization or continuous flow systems are preferred .

Q. How can NMR spectral overlaps be deconvoluted for complex derivatives?

- Solutions :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in compounds like (±)-N-(1-(1-methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, where pyrrolidine protons obscure aromatic regions .

- Deuterated Solvents : CDCl3 or DMSO-d6 shifts specific proton environments for clearer analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.